1-(4-bromophenyl)-5-(chloromethyl)-1H-tetrazole is a synthetic organic compound belonging to the class of tetrazoles, which are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. Tetrazoles are notable for their high nitrogen content and stability, making them significant in various chemical applications, particularly in pharmaceuticals and materials science. This compound features a bromophenyl group and a chloromethyl substituent, contributing to its unique chemical properties and potential reactivity.
The synthesis and characterization of 1-(4-bromophenyl)-5-(chloromethyl)-1H-tetrazole have been documented in various scientific studies. These studies often focus on the compound's synthesis methods, structural analysis, and applications in medicinal chemistry and materials science. Notable sources include peer-reviewed articles that detail synthetic routes and evaluations of tetrazole derivatives .
The synthesis of 1-(4-bromophenyl)-5-(chloromethyl)-1H-tetrazole typically involves the cyclization of appropriate precursors using sodium azide or other azide sources under acidic or basic conditions. Common methods include:
For instance, one method involves treating 4-bromobenzyl chloride with sodium azide in a suitable solvent, followed by cyclization to form the tetrazole ring. Reaction conditions such as temperature, solvent choice (e.g., dimethylformamide), and time are critical for optimizing yield and purity .
The molecular structure of 1-(4-bromophenyl)-5-(chloromethyl)-1H-tetrazole can be represented as follows:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared Spectroscopy (FT-IR) are commonly employed for structural elucidation. For example, characteristic peaks in FT-IR spectra can indicate functional groups such as N-N bonds typical of tetrazoles .
1-(4-bromophenyl)-5-(chloromethyl)-1H-tetrazole can participate in various chemical reactions, including:
The reactivity of the chloromethyl group makes this compound versatile for synthesizing more complex molecules by introducing different functional groups through substitution reactions .
The mechanism by which 1-(4-bromophenyl)-5-(chloromethyl)-1H-tetrazole exerts its effects is often linked to its interactions at the molecular level with biological targets. For example, tetrazoles can act as inhibitors or modulators in biochemical pathways due to their ability to mimic certain biomolecules.
The process typically involves binding to specific enzymes or receptors, altering their activity. The presence of halogen substituents may enhance lipophilicity and bioavailability, facilitating cellular uptake .
Relevant analyses such as thermal gravimetric analysis (TGA) may provide insights into the thermal stability of the compound .
1-(4-bromophenyl)-5-(chloromethyl)-1H-tetrazole has several scientific uses:
Research continues into expanding its applications across various fields, particularly in developing novel therapeutic agents .
Tetrazole-containing compounds represent a cornerstone of modern medicinal chemistry and materials science, with 1-(4-bromophenyl)-5-(chloromethyl)-1H-tetrazole emerging as a structurally distinctive member of this heterocyclic family. Characterized by the molecular formula C₈H₆BrClN₄ and a molecular weight of 273.52 g/mol, this compound features two critical functional handles: a bromophenyl moiety at the N1-position and a chloromethyl group at the C5-position [6]. This unique arrangement combines the inherent bioisosteric properties of the tetrazole ring with strategically positioned halogen atoms that enable diverse chemical transformations. The compound exists exclusively in the 1H-tautomeric form due to the N1-substitution pattern, which enhances its stability compared to unsubstituted tetrazoles that exhibit tautomeric equilibria in solution and gas phases [2] [4]. As a crystalline solid with demonstrated synthetic utility, it serves as a versatile precursor for advanced pharmaceutical intermediates and functional materials, particularly in the development of kinase inhibitors and antimicrobial agents where halogenated architectures provide optimal steric and electronic properties for target engagement [3] .
The tetrazole ring system has achieved prominence in drug discovery due to its exceptional capacity to function as a carboxylic acid bioisostere while offering superior metabolic stability and enhanced membrane permeability. This bioisosteric relationship stems from nearly identical pKa values (tetrazole pKa ≈ 4.9 vs. carboxylic acid pKa ≈ 4.2-4.8) and remarkable topological similarity in the spatial distribution of electrostatic potential minima, which enables tetrazole-containing compounds to effectively mimic carboxylate groups in biological recognition processes [7]. Computational analyses of electron density topology reveal that both functional groups generate a characteristic quartet of electrostatic potential minima, with the tetrazole anion demonstrating a slightly larger spatial distribution that may contribute to its increased lipophilicity (π-value ≈ 0.57) compared to carboxylates (π-value ≈ -0.32) [7]. This enhanced lipophilicity facilitates improved blood-brain barrier penetration, as evidenced by the development of tetrazole analogs of GABAergic neurotransmitters and gabapentin that exhibit superior central nervous system activity profiles [2] [7].
Table 1: Physicochemical Properties of 1-(4-Bromophenyl)-5-(chloromethyl)-1H-tetrazole
Property | Value | Measurement Context |
---|---|---|
Molecular Formula | C₈H₆BrClN₄ | Empirical formula |
Molecular Weight | 273.52 g/mol | Calculated from formula |
Hydrogen Bond Acceptors | 4 | Lipinski's Rule parameters |
Hydrogen Bond Donors | 0 | Lipinski's Rule parameters |
Rotatable Bonds | 2 | Flexibility parameter |
Topological Polar Surface Area | 42.0 Ų | Membrane permeability predictor |
Halogen Content | Bromine (29.19%), Chlorine (12.96%) | Elemental analysis |
The strategic incorporation of tetrazole rings has yielded numerous clinically significant agents across therapeutic domains. Angiotensin II receptor blockers (ARBs) exemplify this approach, with drugs such as losartan and candesartan utilizing the tetrazole moiety as a carboxylate surrogate to achieve potent antihypertensive effects with optimized pharmacokinetic profiles [2] . Beyond cardiovascular applications, tetrazole-containing compounds demonstrate remarkable versatility in antimicrobial therapy, exemplified by VT-1161, a tetrazole-based antifungal agent currently in Phase II clinical trials that selectively inhibits fungal CYP51 while minimizing human off-target effects [2] [8]. The mechanistic diversity of tetrazole pharmacophores extends to anticancer applications, where tetrazolylhydrazides and disubstituted tetrazoles modulate cancer cell proliferation through inhibition of kinase signaling pathways and induction of apoptosis in hepatic carcinoma (HepG2), prostate carcinoma (DU145), and lung adenocarcinoma (A549) cell lines [3] [8]. This broad therapeutic utility underscores the significance of tetrazole scaffolds in addressing multidrug resistance challenges through molecular hybridization strategies that combine tetrazole rings with complementary pharmacophoric elements [8].
Halogenated tetrazoles occupy a critical niche in structure-based drug design, with 1-(4-bromophenyl)-5-(chloromethyl)-1H-tetrazole serving as a paradigmatic example of strategic halogen placement to enhance both synthetic versatility and biological activity. The bromine atom at the para-position of the phenyl ring functions as a versatile synthetic handle that facilitates transition metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig transformations, which enable rapid diversification of the aromatic moiety [6]. Simultaneously, the electron-withdrawing character of the bromine substituent modulates the π-electron density of the tetrazole ring, enhancing its hydrogen-bond accepting capacity and influencing the compound's overall electronic distribution, as evidenced by computational modeling and Hammett substituent constant analysis (σₚ = 0.23 for Br) [3] [6]. The chloromethyl group at C5 provides an additional reactive site for nucleophilic displacement reactions with nitrogen, oxygen, and sulfur nucleophiles, allowing straightforward access to functionally diverse derivatives including thioethers, amines, and azide-containing intermediates for click chemistry applications [3] [6].
Table 2: Synthetic Applications of 1-(4-Bromophenyl)-5-(chloromethyl)-1H-tetrazole
Reactive Site | Reaction Type | Product Class | Therapeutic Applications |
---|---|---|---|
C5-Chloromethyl | Nucleophilic substitution | Thioethers, Amines | Kinase inhibitors, Antimicrobials |
C5-Chloromethyl | Azidation | Tetrazolyl azides | Click chemistry precursors |
4-Bromophenyl | Suzuki cross-coupling | Biaryl tetrazoles | Anticancer agents, Antivirals |
4-Bromophenyl | Sonogashira coupling | Aryl alkynyl tetrazoles | Material science building blocks |
4-Bromophenyl | Buchwald-Hartwig amination | Aminophenyl tetrazoles | Enzyme inhibitors, Receptor ligands |
The bromophenyl-tetrazole motif demonstrates particular significance in anticancer drug discovery, where halogen bonding interactions between bromine and protein targets enhance binding affinity and selectivity. Molecular docking studies of brominated tetrazoles reveal favorable halogen bonding with carbonyl oxygen atoms and electron-rich aromatic residues in the ATP-binding pockets of kinases, contributing to improved inhibitory profiles [3] . This phenomenon is exemplified by tetrazolo-hydrazone derivatives containing halogenated aryl groups that exhibit potent growth inhibition against estrogen receptor-positive (MCF-7) and estrogen receptor-negative (MDA-MB-231, ZR-75) breast cancer cell lines, with structure-activity relationship analyses confirming the superiority of bromo-substituted analogs over their chloro- and fluoro-containing counterparts [3] [8]. Furthermore, the presence of both bromine and chlorine atoms in 1-(4-bromophenyl)-5-(chloromethyl)-1H-tetrazole enhances the compound's crystallinity and thermal stability, as evidenced by melting point data (157-158°C for parent tetrazole) [2], properties that facilitate purification processes and improve shelf-life in industrial pharmaceutical applications. These combined attributes establish halogenated tetrazoles as privileged structural motifs for addressing complex challenges in medicinal chemistry, particularly in the development of targeted therapies against resistant cancers and emerging infectious diseases [8].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9